(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCLQQDGFXYFH-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420757 | |
| Record name | NSC201545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56412-55-6 | |
| Record name | NSC201545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC201545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds via deprotonation of the acetophenone’s α-carbon, forming an enolate ion that attacks the aldehyde’s electrophilic carbonyl group. Subsequent elimination of water yields the chalcone. A typical procedure involves:
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Reactants : 4-methylacetophenone (0.01 mol) and 1-naphthaldehyde (0.01 mol)
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Base : Aqueous KOH (60%, 10 mL) or NaOH (50%, 10 mL)
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Solvent : Ethanol (40 mL)
The crude product is precipitated by acidifying with 10% HCl, followed by recrystallization in ethanol. This method achieves yields of 85–94% for analogous chalcones.
Challenges and Modifications
Bulkier substrates like 1-naphthaldehyde may necessitate prolonged reaction times or elevated temperatures. For example, ultrasound-assisted synthesis at 70°C for 6 hours improves yields to >90% by enhancing molecular collisions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation, reducing reaction times from hours to minutes.
Optimized Microwave Protocol
A study by Elhag et al. demonstrated the efficacy of microwave irradiation for chalcone synthesis:
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Reactants : Equimolar 4-methylacetophenone and 1-naphthaldehyde
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Base : 50% NaOH (10 mL)
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Solvent : Ethanol (8 mL)
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Irradiation : 180 W for 8 minutes (30-second intervals)
This method achieved an 89% yield compared to 65% via conventional heating over 8 hours. The rapid, uniform heating minimizes side reactions, making it ideal for thermally sensitive substrates.
Solvent and Base Optimization
The choice of solvent and base critically impacts reaction efficiency.
Solvent Effects
Base Selection
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KOH vs. NaOH : KOH (60% aqueous) generally provides higher yields (94%) than NaOH (85–89%) due to stronger basicity.
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Concentration : Base concentrations >50% are essential for deprotonating sterically hindered ketones.
Purification and Characterization
Recrystallization
The chalcone is purified via ethanol recrystallization, yielding needle-like crystals. Purity is confirmed by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3).
Spectroscopic Analysis
Comparative Analysis of Methods
| Method | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | KOH/EtOH, 25°C | 3 h | 94 | |
| Microwave | NaOH/EtOH, 180 W | 8 min | 89 | |
| Ultrasound | KOH/MeOH, 70°C | 6 h | 91 |
Industrial-Scale Considerations
For large-scale production, microwave and ultrasound methods are limited by equipment costs. Conventional synthesis remains viable, with batch reactors achieving >90% yields at 50°C . Solvent recovery systems further enhance cost efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to various halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Structural Variations and Structure-Activity Relationships (SAR)
Chalcone derivatives are classified based on substituent positions and functional groups on rings A and B. Key SAR insights from recent studies include:
- Compound 2j (cluster 6): Substituted with bromine (para-A), iodine (meta-A), and fluorine (para-B) shows moderate activity (IC₅₀ = 4.703 μM). Replacement of bromine with chlorine (compound 2h) reduces potency (IC₅₀ = 13.82 μM), indicating electronegative substituents enhance activity . Target Compound: The 4-methyl group (electron-donating) on ring A and naphthalene (bulkier than phenyl) on ring B may reduce activity compared to halogenated derivatives due to lower electronegativity and steric hindrance.
- Heteroaromatic Derivatives: Compounds like (2E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one () replace ring B with thiophene, altering electronic properties and π-π interactions .
Physicochemical Properties
- Photophysical Behavior : Derivatives like (2E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one () exhibit solvent-dependent fluorescence. The target compound’s naphthalene group may redshift absorption/emission spectra due to extended conjugation .
- Solubility and Stability : Methoxy and ethoxy groups (e.g., compound 3FP in ) improve solubility but reduce metabolic stability. The target compound’s methyl and naphthalene groups may lower aqueous solubility .
Data Tables: Key Comparative Metrics
Table 1. Structural and Activity Comparison of Selected Chalcones
Biological Activity
The compound (2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one, commonly known as a chalcone , is part of a class of compounds recognized for their diverse biological activities. Chalcones are characterized by their structure, which typically includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of chalcones on various cancer cell lines. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10–33 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 23–33 | Induction of apoptosis via G2/M arrest |
Anti-inflammatory Effects
Chalcones, including this compound, have shown promising anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
- Cytokine Modulation : It reduces the expression of inflammatory mediators by inhibiting signaling pathways such as NF-kB.
- Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals, providing protection against oxidative stress.
Study 1: Anticancer Activity in MCF-7 Cells
A study examining the effects of various chalcones on MCF-7 breast cancer cells revealed that this compound had an IC50 value comparable to established chemotherapeutic agents. Flow cytometry analysis indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest in the G2/M phase.
Study 2: Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory potential of this chalcone using an LPS-induced model in macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels post-treatment, suggesting its efficacy in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
